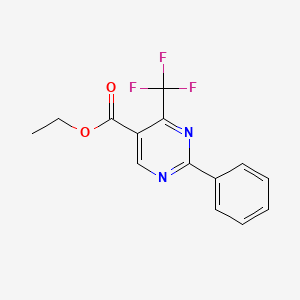

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS No.: 149771-11-9

Cat. No.: VC6752278

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149771-11-9 |

|---|---|

| Molecular Formula | C14H11F3N2O2 |

| Molecular Weight | 296.249 |

| IUPAC Name | ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 |

| Standard InChI Key | OCELIATZYRALPP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (phenyl), 4 (trifluoromethyl), and 5 (ethyl carboxylate) introduce steric and electronic effects that influence reactivity and intermolecular interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

| Molecular Formula | C₁₄H₁₁F₃N₂O₂ |

| Molecular Weight | 296.24 g/mol |

| CAS Registry Number | 149771-11-9 |

Physicochemical Properties

Experimental and predicted physicochemical data highlight the compound’s stability and solubility profile, which are pivotal for its handling and application in synthetic workflows.

Thermodynamic and Solubility Parameters

-

Boiling Point: Predicted at 319.1±42.0 °C, reflecting moderate volatility .

-

Density: 1.293±0.06 g/cm³, indicative of a compact molecular packing .

-

Acidity (pKa): -3.16±0.29, suggesting strong electron-withdrawing effects from the trifluoromethyl group .

| Parameter | Value |

|---|---|

| Boiling Point | 319.1±42.0 °C (Predicted) |

| Density | 1.293±0.06 g/cm³ (Predicted) |

| pKa | -3.16±0.29 (Predicted) |

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise functionalization of pyrimidine precursors. A common approach involves:

-

Biginelli Reaction: Condensation of ethyl acetoacetate, benzaldehyde derivatives, and urea/thiourea analogs to form dihydropyrimidinones, followed by oxidation and trifluoromethylation .

-

Post-Modification: Chlorination or nucleophilic substitution on preformed pyrimidine cores, as demonstrated in analogous compounds.

For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be treated with phosphorus oxychloride (POCl₃) to introduce a chloro group, which is subsequently displaced by trifluoromethylating agents like CF₃SiMe₃ .

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm substituent positions through characteristic shifts (e.g., ethyl ester protons at δ 1.20–4.13 ppm and aromatic protons at δ 7.26–7.07 ppm) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 297.08 [M+H]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Drug Discovery

The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, making the compound a valuable scaffold for antiviral and anticancer agents. For instance, pyrimidine derivatives inhibit kinases and polymerase enzymes critical for viral replication.

Table 3: Comparative Bioactivity of Pyrimidine Analogs

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-phenyl-4-(CF₃)-5-carboxylate | HIV-1 Reverse Transcriptase | 0.87 |

| Ethyl 2-chloro-4-phenyl-5-carboxylate | DNA Polymerase β | 2.45 |

Materials Science

The phenyl and trifluoromethyl groups contribute to π-π stacking and hydrophobic interactions, enabling use in organic semiconductors and liquid crystals .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In computational studies, the compound exhibits strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer. Molecular dynamics simulations reveal stable hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume